An In-Depth Technical Guide to 3-Hydroxydiphenylamine
An In-Depth Technical Guide to 3-Hydroxydiphenylamine
CAS Number: 101-18-8
This technical guide provides a comprehensive overview of 3-Hydroxydiphenylamine, a crucial chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. This document details its chemical and physical properties, safety information, a representative synthesis protocol, and its primary applications.
Core Properties and Safety Information
3-Hydroxydiphenylamine, also known as 3-anilinophenol, is an aromatic organic compound.[1][2][3] Its chemical structure consists of a diphenylamine backbone with a hydroxyl group substituted at the third position of one of the phenyl rings.[4] This compound is primarily utilized as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.[4][5][6]
Chemical and Physical Properties
The key physical and chemical properties of 3-Hydroxydiphenylamine are summarized in the table below for easy reference.
| Property | Value | Source |
| CAS Number | 101-18-8 | [1][2][7][8] |
| Molecular Formula | C₁₂H₁₁NO | [1][2][7][8] |
| Molecular Weight | 185.22 g/mol | [1][7][8][9] |
| Appearance | Beige to brown powder/crystals | [7][9][10][11] |
| Melting Point | 81-82 °C | [2][7] |
| Boiling Point | 340 °C at 760 mmHg | [2][7][9] |
| Water Solubility | <0.1 g/100 mL at 22.5 °C | [2][7] |
| Density | ~1.216 g/cm³ | [6] |
| Vapor Pressure | 4.29 x 10⁻⁵ mmHg at 25 °C | [6][7] |
| Flash Point | 147.4 °C | [6] |
| pKa | 9.74 ± 0.10 (Predicted) | [7] |
Safety and Hazard Information
3-Hydroxydiphenylamine is classified as harmful and an irritant. Appropriate safety precautions must be taken when handling this chemical.
| Hazard Statement | Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[3] |
| Skin Irritation | H315 | Causes skin irritation.[3][6] |
| Eye Irritation | H319 | Causes serious eye irritation.[3][6] |
| Specific target organ toxicity – single exposure | H335 | May cause respiratory irritation.[3][6] |
GHS Pictograms:
Precautionary Statements:
-
Prevention: P261, P264, P270, P271, P280
-
Response: P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362
-
Storage: P403+P233, P405
-
Disposal: P501
Experimental Protocols
Synthesis of 3-Hydroxydiphenylamine
The following is a representative procedure for the synthesis of 3-Hydroxydiphenylamine based on the condensation reaction of resorcinol and aniline, a method described in the patent literature. This protocol is intended for laboratory-scale synthesis.
Reaction:
Resorcinol + Aniline → 3-Hydroxydiphenylamine + H₂O
Materials:
-
Resorcinol (1.0 mol)
-
Aniline (2.0 to 3.0 mol, excess)
-
p-Toluenesulfonic acid (catalytic amount, e.g., 0.02-0.05 mol)
-
Xylene (as a solvent for azeotropic removal of water)
-
10% Sodium hydroxide solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Toluene or other suitable solvent for extraction
-
Deionized water
Equipment:
-
Round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, a condenser, and a temperature probe.
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add resorcinol, excess aniline, a catalytic amount of p-toluenesulfonic acid, and xylene.
-
Assemble the Dean-Stark apparatus and condenser.
-
Heat the reaction mixture to reflux (typically 140-200°C). Water produced during the reaction will be collected in the Dean-Stark trap.
-
Continue the reaction for several hours (e.g., 10-20 hours) until no more water is collected.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a 10% sodium hydroxide solution to neutralize the catalyst.
-
Wash the organic layer with deionized water, followed by a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the xylene and excess aniline.
-
The crude 3-Hydroxydiphenylamine can be further purified.
Purification of 3-Hydroxydiphenylamine
The crude product from the synthesis can be purified by vacuum distillation or recrystallization.
Vacuum Distillation:
-
Set up a vacuum distillation apparatus.
-
Heat the crude 3-Hydroxydiphenylamine under vacuum.
-
Collect the fraction that distills at the appropriate boiling point and pressure.
Recrystallization:
-
Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., toluene, ethanol/water mixture).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
Applications and Biological Role
3-Hydroxydiphenylamine is a valuable intermediate in organic synthesis.
-
Dyes and Pigments: It serves as a precursor in the manufacturing of various colorants.[4]
-
Pharmaceuticals: It is used as a building block in the synthesis of active pharmaceutical ingredients (APIs).[4][6][11]
-
Antioxidants: Alkylated derivatives of 3-hydroxydiphenylamine have been investigated for their antioxidant properties in lubricating oils.
Currently, there is no readily available scientific literature to suggest a direct role of 3-Hydroxydiphenylamine in specific biological signaling pathways. Its significance in the life sciences is primarily as a synthetic intermediate for creating more complex, biologically active molecules.
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 3-Hydroxydiphenylamine.
References
- 1. 3-Aminophenol for synthesis 591-27-5 [sigmaaldrich.com]
- 2. lookchem.com [lookchem.com]
- 3. 3-Hydroxy-N-phenylaniline | C12H11NO | CID 7546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN101343238A - The preparation method of 3-methoxy-N-methyldiphenylamine - Google Patents [patents.google.com]
- 5. jayvir-us.com [jayvir-us.com]
- 6. 3-Hydroxydiphenylamine (101-18-8) at Nordmann - nordmann.global [nordmann.global]
- 7. US4265833A - Process for the preparation of hydroxy-diphenylamines - Google Patents [patents.google.com]
- 8. chemwhat.com [chemwhat.com]
- 9. 3-Anilinophenol | CAS#:101-18-8 | Chemsrc [chemsrc.com]
- 10. WO1992018445A1 - Method for the manufacture of 3-aminophenol - Google Patents [patents.google.com]
- 11. CN1611486A - Fine chemical intermediate P-hydroxy diphenylamine and its preparing process - Google Patents [patents.google.com]
